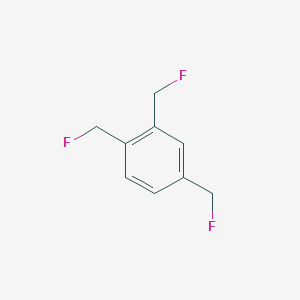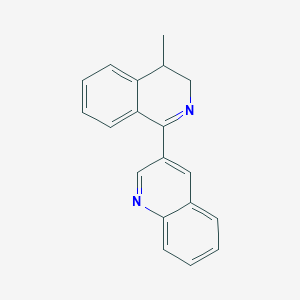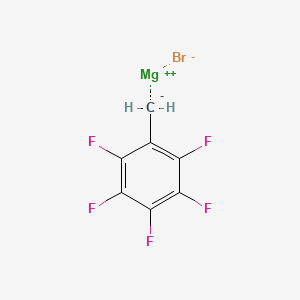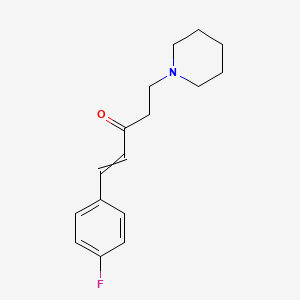methanone CAS No. 921230-73-1](/img/structure/B12617475.png)
[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a fluoropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and fluoropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the synthetic process by reducing reaction times and increasing product purity .
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the halogen atoms in the chlorophenyl and fluoropyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(4-Chlorophenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activity.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Uniqueness
What sets 4-(4-Chlorophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and fluoropyridinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
CAS 编号 |
921230-73-1 |
|---|---|
分子式 |
C16H15ClFN3O |
分子量 |
319.76 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2 |
InChI 键 |
KOSVLPNKMQYFKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)



![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)

